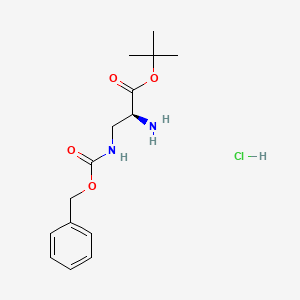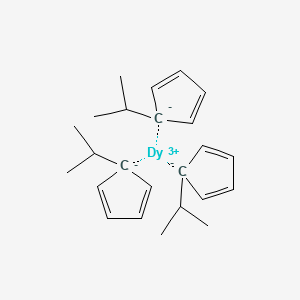![molecular formula C24H27N2O2P B6314807 1-[(2S)-1-(Di-o-tolylphosphinooxy)propan-2-yl]-3-phenylurea, 97% CAS No. 1858224-02-8](/img/structure/B6314807.png)
1-[(2S)-1-(Di-o-tolylphosphinooxy)propan-2-yl]-3-phenylurea, 97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2S)-1-(Di-o-tolylphosphinooxy)propan-2-yl]-3-phenylurea (DTPPU) is an organophosphorus compound that has been used in a variety of scientific research applications. It is a versatile organophosphorus compound that has been used in the synthesis of a wide range of compounds and can be used as a catalyst in organic synthesis. DTPPU has been found to have a wide range of biological activities, including anti-inflammatory and anti-cancer activities.
Mécanisme D'action
The mechanism of action of 1-[(2S)-1-(Di-o-tolylphosphinooxy)propan-2-yl]-3-phenylurea, 97% is not fully understood, but it is thought to act as an inhibitor of enzymes involved in the metabolism of drugs. It is thought to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of drugs in the body.
Biochemical and Physiological Effects
1-[(2S)-1-(Di-o-tolylphosphinooxy)propan-2-yl]-3-phenylurea, 97% has been found to have a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory and anti-cancer activities, as well as anti-bacterial and anti-viral activities. It has also been found to have anti-coagulant and anti-platelet activities.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-[(2S)-1-(Di-o-tolylphosphinooxy)propan-2-yl]-3-phenylurea, 97% in laboratory experiments include its low cost, its versatility, and its ability to be used in a wide range of applications. The main limitation of using 1-[(2S)-1-(Di-o-tolylphosphinooxy)propan-2-yl]-3-phenylurea, 97% in laboratory experiments is its potential toxicity, which can be minimized by using the compound in small amounts.
Orientations Futures
The future directions of research with 1-[(2S)-1-(Di-o-tolylphosphinooxy)propan-2-yl]-3-phenylurea, 97% include further studies into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development. Other potential areas of research include the development of new synthetic methods for the synthesis of 1-[(2S)-1-(Di-o-tolylphosphinooxy)propan-2-yl]-3-phenylurea, 97%, the development of new uses for the compound, and the development of new methods for its purification. Additionally, further research into the toxicity of 1-[(2S)-1-(Di-o-tolylphosphinooxy)propan-2-yl]-3-phenylurea, 97% is needed to ensure its safe use in laboratory experiments.
Méthodes De Synthèse
The synthesis of 1-[(2S)-1-(Di-o-tolylphosphinooxy)propan-2-yl]-3-phenylurea, 97% is achieved by reacting di-o-tolylphosphine with 3-phenylurea in a one-pot reaction. The reaction is carried out in an aqueous solution at a temperature of 80°C for 3 hours. The product is then purified by column chromatography and recrystallization.
Applications De Recherche Scientifique
1-[(2S)-1-(Di-o-tolylphosphinooxy)propan-2-yl]-3-phenylurea, 97% has been used in a variety of scientific research applications, including the synthesis of a range of compounds, the study of enzyme mechanisms, and the study of the biochemical and physiological effects of drugs. It has also been used in the development of new drugs and in the study of the structure and function of proteins.
Propriétés
IUPAC Name |
1-[(2S)-1-bis(2-methylphenyl)phosphanyloxypropan-2-yl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N2O2P/c1-18-11-7-9-15-22(18)29(23-16-10-8-12-19(23)2)28-17-20(3)25-24(27)26-21-13-5-4-6-14-21/h4-16,20H,17H2,1-3H3,(H2,25,26,27)/t20-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYQUJJLCBFGKMU-FQEVSTJZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2C)OCC(C)NC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2C)OC[C@H](C)NC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N2O2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2S)-1-(Di-o-tolylphosphinooxy)propan-2-yl]-3-phenylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

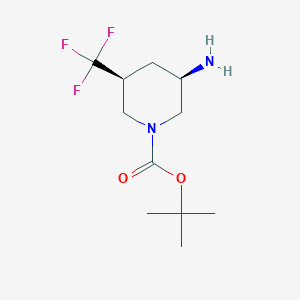

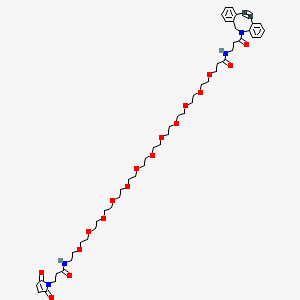

![5-[[(1R)-1-(6-Chloro-2-oxo-1H-quinolin-3-yl)ethyl]amino]-1-methyl-6-oxo-pyridine-2-carbonitrile](/img/structure/B6314774.png)
![3-Methylsulfonylbicyclo[1.1.1]pentan-1-amine](/img/structure/B6314786.png)
![(3S)-6'-Chlorospiro[4,5-dihydro-2H-1,5-benzoxazepine-3,1'-tetralin]-7-carboxylic acid](/img/structure/B6314793.png)
![1-{(1S,2R)-1-[(11bR)-Octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yloxy]-1-phenylpropan-2-yl}-3-phenylurea, 97%](/img/structure/B6314797.png)
![1-[(1R,2S)-1-(Di-o-tolylphosphinooxy)-1-phenylpropan-2-yl]-3-phenylurea, 97%](/img/structure/B6314803.png)
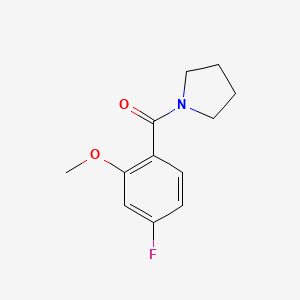
![1-Benzyl-3-[(1S,2S)-2-(di-o-tolylphosphinoamino)cyclohexyl]urea, 97%](/img/structure/B6314825.png)
